4-Aminobut-2-EN-1-OL

Catalog No.
S3718979
CAS No.
89211-20-1
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobut-2-EN-1-OL

CAS Number

89211-20-1

Product Name

4-Aminobut-2-EN-1-OL

IUPAC Name

(E)-4-aminobut-2-en-1-ol

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c5-3-1-2-4-6/h1-2,6H,3-5H2/b2-1+

InChI Key

VVBVTZZZFFHHSP-OWOJBTEDSA-N

SMILES

C(C=CCO)N

Canonical SMILES

C(C=CCO)N

Isomeric SMILES

C(/C=C/CO)N

4-Aminobut-2-EN-1-OL, also known as 4-aminobut-2-enol, is an organic compound characterized by its alkenyl amine structure. This compound has the molecular formula C4H9NOC_4H_9NO and a molar mass of approximately 87.12 g/mol. Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity and biological significance. The compound is recognized for its role as a precursor in the synthesis of various bioactive molecules, particularly neurotransmitters.

  • Nucleophilic Addition: The amine group can act as a nucleophile, reacting with electrophiles in various organic transformations.
  • Hydrogenation: Under catalytic conditions, the double bond can be hydrogenated to yield 4-aminobutan-1-ol.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds, leading to the formation of imines or related derivatives.

These reactions are essential for synthesizing more complex organic molecules and pharmaceuticals.

4-Aminobut-2-EN-1-OL exhibits significant biological activity, particularly as a precursor to γ-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system. The conversion of 4-amino-1-butanol to GABA involves enzymatic processes where aldehyde reductase and aldehyde dehydrogenase play crucial roles. This conversion highlights its potential therapeutic applications in treating neurological disorders related to GABA deficiency, such as anxiety and epilepsy .

Several methods exist for synthesizing 4-Aminobut-2-EN-1-OL:

  • Direct Amination: Reacting 2-butanol with ammonia and formic anhydride under controlled conditions can yield 4-amino-2-butanol, which can be further converted into 4-Aminobut-2-EN-1-OL through dehydration .
  • Cyclization Reactions: Utilizing tetronic acid derivatives in reactions with amines has been documented to produce various substituted forms of 4-Aminobut-2-EN-1-OL .
  • Reduction of Precursors: Starting from corresponding enones or other unsaturated compounds, reduction processes can lead to the formation of this compound.

4-Aminobut-2-EN-1-OL finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting neurological conditions.
  • Agriculture: Certain derivatives exhibit insecticidal properties, making them useful in pest control formulations .

The compound's versatility makes it valuable in both research and commercial applications.

Research on interaction studies involving 4-Aminobut-2-EN-1-OL primarily focuses on its metabolic pathways and interactions with enzymes involved in neurotransmitter synthesis. Studies indicate that it interacts with aldehyde reductase and aldehyde dehydrogenase during its conversion to GABA, which is critical for understanding its pharmacokinetics and potential side effects when used therapeutically .

Several compounds share structural similarities with 4-Aminobut-2-EN-1-OL:

Compound NameMolecular FormulaKey Features
4-Amino-1-butanolC4H11NODirect precursor to GABA; lacks double bond
γ-Aminobutyric acidC4H9NO2Primary neurotransmitter; derived from 4-amino compounds
3-Aminopropanoic acidC3H7NO2Structural analogue; involved in similar metabolic pathways

These compounds highlight the unique position of 4-Aminobut-2-EN-1-OL within biochemical pathways, particularly concerning its role as a precursor to GABA.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Heavy Atom Count

6

Dates

Last modified: 04-15-2024

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